(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile
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Overview
Description
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile is a chiral cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the hydroxymethyl and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(hydroxymethyl)cyclopropane-1-carbonitrile: The enantiomer of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile with similar chemical properties but different biological activity.
Cyclopropane-1-carbonitrile: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
Properties
IUPAC Name |
(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBEHLXLHSHMV-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C#N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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